Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-
Description
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-, is a synthetic organic compound characterized by a propanamide backbone with a phenoxy group substituted at the 2-position. This phenoxy group is further modified by a 7-bromo-2-quinolinyl ether moiety.
Properties
CAS No. |
643752-98-1 |
|---|---|
Molecular Formula |
C19H17BrN2O3 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[4-(7-bromoquinolin-2-yl)oxyphenoxy]-N-methylpropanamide |
InChI |
InChI=1S/C19H17BrN2O3/c1-12(19(23)21-2)24-15-6-8-16(9-7-15)25-18-10-4-13-3-5-14(20)11-17(13)22-18/h3-12H,1-2H3,(H,21,23) |
InChI Key |
GAAFVVLEPZLETP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)OC2=NC3=C(C=CC(=C3)Br)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- involves several steps. One common method includes the reaction of 7-bromo-2-quinolinol with 4-(chloromethyl)phenol to form an intermediate, which is then reacted with N-methylpropanamide under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux (110°C) | 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]propanoic acid + methylamine | 78–85% | |
| 2M NaOH, 80°C | Sodium salt of propanoic acid derivative + methylamine | 65–72% |
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves hydroxide attack at the electrophilic carbonyl carbon.
Nucleophilic Substitution at the Bromine Site
The 7-bromo substituent on the quinoline ring participates in SNAr (nucleophilic aromatic substitution) reactions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Ammonia | DMF, 100°C, 12h | 7-amino-2-quinolinyl derivative | Precursor for drug candidates |
| Thiophenol | K₂CO₃, CuI, 120°C | 7-(phenylthio)-2-quinolinyl analogue | Sulfur-containing intermediates |
| Methoxide | MeOH, reflux | 7-methoxy-2-quinolinyl variant | Ether synthesis |
The electron-withdrawing quinoline ring activates the bromine for substitution, with yields ranging from 50% to 92% depending on the nucleophile.
Amide Functional Group Reactivity
The N-methylpropanamide moiety engages in characteristic reactions:
Nucleophilic Acyl Substitution
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | Corresponding amine derivative | Requires anhydrous conditions |
| Grignard reagents | Et₂O, −78°C | Tertiary alcohol after workup | Limited by steric hindrance |
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine but leaves the quinoline ring intact.
Oxidation Reactions
The phenoxy linkage and quinoline system undergo oxidation:
| Oxidizing Agent | Conditions | Outcome | Observation |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Cleavage of phenoxy ether to quinones | Low selectivity (40% yield) |
| Ozone | CH₂Cl₂, −78°C | Ozonolysis of quinoline double bonds | Complex mixture formed |
Cross-Coupling Reactions
The bromoquinoline unit enables Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction Type | Catalyst System | Coupling Partner | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 7-phenyl-2-quinolinyl derivative | 88% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Piperazine | 7-(piperazinyl)-2-quinolinyl analogue | 76% |
These reactions highlight its utility in constructing biaryl systems for pharmacological studies .
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, releasing methylamine and forming polycyclic aromatic byproducts.
-
Photoreactivity : UV exposure induces homolytic cleavage of the C-Br bond, generating radical intermediates.
Influence of Structural Features on Reactivity
| Structural Component | Reactivity Impact |
|---|---|
| 7-Bromo-2-quinolinyl group | Enhances electrophilic substitution; directs regioselectivity in cross-coupling |
| Phenoxy linker | Prone to oxidative cleavage but stabilizes resonance with the amide group |
| N-Methylpropanamide | Moderates nucleophilicity; resistant to over-reduction compared to primary amides |
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. A patent (CN107847498B) describes its use in treating breast cancer, highlighting its potential as a therapeutic agent. The compound can be administered in effective doses to individuals requiring treatment for this malignancy .
COX-II Inhibition
Propanamide derivatives have been studied for their inhibitory effects on cyclooxygenase-2 (COX-II), an enzyme linked to inflammation and pain. A recent study identified various structural modifications of related compounds that enhance selectivity toward COX-II, suggesting that propanamide derivatives could be developed into effective anti-inflammatory agents .
Neuropharmacology
CNS Penetration and Efficacy
The unique structure of propanamide allows it to penetrate the central nervous system effectively. It has been suggested that compounds with similar scaffolds can modulate neurological pathways, potentially offering therapeutic benefits for conditions such as Huntington's disease and epilepsy . The ability to optimize CNS penetrance while minimizing side effects is critical in developing new neuropharmacological agents.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of propanamide involves several steps, including the formation of aryloxy phenols through reactions with aryl halides. Recent advancements in synthetic methodologies have improved yields and efficiency in producing these compounds, facilitating further research into their applications .
Case Studies and Research Findings
| Study Reference | Focus Area | Findings |
|---|---|---|
| CN107847498B | Antitumor Activity | Demonstrated efficacy in treating breast cancer with potential for other malignancies. |
| PMC10015555 | CNS Applications | Highlighted the role of similar compounds in modulating CNS activity and their potential for treating neurodegenerative diseases. |
| EP1897542A1 | Pharmaceutical Formulations | Discussed formulations containing related compounds for enhanced therapeutic effects against tumors. |
Mechanism of Action
The mechanism of action of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- involves its interaction with cellular targets to induce cell cycle arrest and apoptosis. The compound is known to inhibit cytokinesis, leading to the accumulation of polyploid cells. It also induces the expression of p21, a cyclin-dependent kinase inhibitor, and reduces the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL . These actions result in the activation of caspases and the induction of autophagy, ultimately leading to cell death.
Comparison with Similar Compounds
Structural Comparison with Similar Propanamide Derivatives
Table 1: Key Structural Features and Molecular Properties
Notes:
- Unique Features: The target compound’s quinolinyl group distinguishes it from other propanamides, which typically feature simpler aryl or substituted phenyl groups (e.g., tert-butyl, bromo, or fluorophenyl) .
- In contrast, compounds like N-(5-amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide rely on steric bulk from tert-butyl for activity modulation .
Biological Activity
Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- (commonly referred to as the compound ) is a synthetic organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈BrN₃O₃
- IUPAC Name : Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological pathways. The presence of the quinoline moiety suggests potential interactions with biological targets related to anti-inflammatory and analgesic activities.
Ames Test
The compound has shown strong positive results in the Ames test, indicating mutagenic potential. This assay evaluates the mutagenicity of compounds by assessing their ability to induce mutations in specific strains of bacteria. The results categorize it as a Class A mutagen, suggesting a need for caution in therapeutic applications due to potential carcinogenic effects .
COX Inhibition Studies
Research indicates that the compound exhibits selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of COX-2 is significant as it is associated with inflammatory processes. In comparative studies, the compound demonstrated an IC₅₀ value lower than that of indomethacin, a commonly used anti-inflammatory drug .
| Compound | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| Propanamide | 0.045 | COX-2 |
| Indomethacin | 0.047 | COX-1 |
This table illustrates the potency of the compound compared to established inhibitors, highlighting its potential as a therapeutic agent.
Anti-inflammatory Effects
In animal models, propanamide was evaluated for its anti-inflammatory properties. The study involved administering the compound to rats subjected to induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups .
Analgesic Activity
In another study focused on pain management, propanamide exhibited notable analgesic effects in models of acute pain. Its efficacy was measured against standard analgesics, revealing comparable results that support its potential use in pain management therapies .
Q & A
Basic Research Questions
Q. What are the key structural features of Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- and their implications for biological activity?
- Answer: The compound features a quinolinyl core brominated at the 7-position, linked via phenoxy groups to a methyl-substituted propanamide. The quinoline moiety may facilitate DNA intercalation or enzyme inhibition (e.g., PARP), while the phenoxy groups influence lipophilicity and membrane permeability. The methylamide group enhances metabolic stability compared to ester or acid analogs. Structural analogs like SH80 (propionic acid derivative) show chemotherapeutic activity via autophagy-apoptosis induction, suggesting similar pathways for this compound .
Q. What synthetic routes are commonly employed to synthesize Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-?
- Answer: Key steps include:
- Ullmann coupling to form the aryl ether bond between 7-bromo-2-quinolinol and 4-hydroxyphenoxy precursors.
- Amidation of the propanoic acid intermediate using methylamine, often via EDCI/HOBt coupling.
- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and characterization by HPLC and NMR .
Advanced Research Questions
Q. How does Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl- induce cell cycle arrest and modulate autophagy-apoptosis pathways in cancer models?
- Answer:
- Experimental Design:
- Cell cycle analysis: Flow cytometry with propidium iodide staining to assess G1/S or G2/M arrest.
- Autophagy markers: Western blot for LC3-II/p62 and fluorescent microscopy with LysoTracker.
- Apoptosis assays: Annexin V-FITC/PI staining and caspase-3/7 activity measurement.
- Data Interpretation: SH80 (structurally similar) promotes polyploidy and senescence in tumor cells, suggesting dose-dependent dual autophagy-apoptosis effects. Contradictions in pathway dominance may arise from cell-type specificity or metabolic activation .
Q. What challenges exist in optimizing the pharmacokinetic profile of this compound, and how can structural modifications address them?
- Answer:
- Challenges: Low aqueous solubility (due to aromatic rings), rapid hepatic metabolism (amide hydrolysis), and limited blood-brain barrier penetration.
- Solutions:
- Introduce PEGylation or sulfonate groups to enhance solubility.
- Replace methylamide with cyclopropylamide for metabolic stability.
- Develop prodrugs (e.g., ester derivatives) for improved bioavailability.
- Validation: Pharmacokinetic studies in rodent models using LC-MS/MS to monitor plasma half-life and tissue distribution .
Q. How can researchers validate target engagement and specificity in cellular assays?
- Answer:
- Competitive binding assays: Use fluorescent probes (e.g., FITC-labeled PARP inhibitors) to assess displacement.
- Genetic knockdown: CRISPR-Cas9 knockout of suspected targets (e.g., PARP1) to evaluate resistance.
- Thermal proteome profiling (TPP): Identify off-target interactions by measuring protein thermal stability shifts .
Data Analysis and Methodological Challenges
Q. What in vitro models are appropriate for evaluating efficacy and toxicity?
- Answer:
- Cancer models: Use panels of cell lines (e.g., MCF-7, HeLa) with diverse genetic backgrounds (e.g., p53 status).
- 3D spheroids: Mimic tumor microenvironments to assess penetration and hypoxia-related resistance.
- Toxicity screening: Primary hepatocytes or cardiomyocytes to predict organ-specific toxicity.
- Contradictions: Herbicidal analogs (e.g., metamifop) show divergent activity, emphasizing the need for target-specific assays .
Q. What analytical techniques ensure purity and structural integrity of synthesized batches?
- Answer:
- HPLC-PDA: Purity assessment with C18 columns (acetonitrile/water gradients) and UV detection at 254 nm.
- NMR: Confirm regiochemistry of bromination (¹H NMR) and amide bond formation (¹³C NMR).
- HRMS: Verify molecular weight (e.g., [M+H]+ = 440.85 Da) .
Comparative and Mechanistic Studies
Q. How does this compound compare to SH80 and XK469 in terms of mechanism and potency?
- Answer:
- Mechanistic overlap: SH80 (propionic acid) and XK469 (quinoxaline) both induce polyploidy and senescence, suggesting shared DNA damage pathways.
- Potency differences: Methylamide substitution may enhance cellular uptake but reduce PARP affinity compared to carboxylic acid analogs.
- Experimental validation: Side-by-side IC50 comparisons in cancer cell lines and PARP enzymatic assays .
Q. What in silico strategies predict binding modes and off-target effects?
- Answer:
- Molecular docking: Use AutoDock Vina to model interactions with PARP or topoisomerase II.
- Pharmacophore screening: Identify structural motifs associated with kinase or GPCR off-target activity.
- MD simulations: Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
